N-methyl-2-thiophen-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Overview
Description
N-methyl-2-thiophen-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a complex organic compound that features a thiophene ring and an oxadiazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .
Preparation Methods
The synthesis of N-methyl-2-thiophen-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the N-acylation of 2-amino-thiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-2-thiophen-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-2-thiophen-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing various biochemical pathways . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-methyl-2-thiophen-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide is unique due to its combined thiophene and oxadiazole structures. Similar compounds include:
Methiopropamine: An analogue of methamphetamine with a thiophene ring.
Thiopropamine: A stimulant drug with a thiophene ring replacing the phenyl ring of amphetamine.
Various 1,2,4-oxadiazole derivatives: These include compounds like clemizole and etonitazene, which have therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and biological properties .
Properties
IUPAC Name |
N-methyl-2-thiophen-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-17(13(18)8-10-4-2-6-20-10)9-12-15-14(16-19-12)11-5-3-7-21-11/h2-7H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKKOTIZVLJWBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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